molecular formula C13H19NO5S B2467308 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide CAS No. 946285-86-5

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide

Cat. No.: B2467308
CAS No.: 946285-86-5
M. Wt: 301.36
InChI Key: RTSOLEZESSDNKP-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) substituent. The compound’s structure includes a sulfonamide group (-SO₂NH-) linked to a propane chain, with a 1,3-benzodioxole moiety attached via an ether linkage at the third carbon. The N-isopropyl group on the sulfonamide nitrogen enhances steric bulk, which may influence solubility, pharmacokinetics, and binding interactions.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-propan-2-ylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-10(2)14-20(15,16)7-3-6-17-11-4-5-12-13(8-11)19-9-18-12/h4-5,8,10,14H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSOLEZESSDNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzodioxole-containing derivatives documented in the literature. Below is a comparative analysis based on synthesis, physicochemical properties, and structural features:

Key Observations

Core Structure Differences: The target sulfonamide diverges from the benzoimidazole () and piperazine (–4) cores in other compounds. For example, piperazine derivatives often exhibit CNS activity, while sulfonamides are more commonly associated with enzyme inhibition .

Substituent Effects: The N-isopropyl group in the target compound introduces steric hindrance absent in compounds like 4d () or 21 (). This may reduce metabolic degradation compared to less bulky analogs.

Low yields in sulfonamide synthesis (e.g., 25% in Compound 94) may reflect challenges in sulfonation or purification steps .

Physicochemical Properties: Melting Points: Piperazine-HCl salts (–4) melt at 171–185°C, consistent with ionic crystalline structures. The target compound’s melting point is unreported but likely higher than non-ionic analogs due to sulfonamide polarity . Solubility: The sulfonamide group (-SO₂NH-) enhances water solubility compared to benzodioxole ethers (e.g., 4d, ), though the isopropyl group may counterbalance this via hydrophobicity .

Spectroscopic Data :

  • The target’s ¹H-NMR would expectedly show signals for the benzodioxole methylenedioxy group (δ ~5.90–6.00 ppm), isopropyl protons (δ ~1.10–1.30 ppm), and sulfonamide NH (δ ~7.50 ppm, broad). This aligns with shifts observed in analogs like Compound 25 (δ 5.10 ppm for OCH₂) .

Biological Activity

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its biological significance. The sulfonamide group contributes to its pharmacological activity. The molecular formula for this compound is C14_{14}H19_{19}N1_{1}O4_{4}S, indicating the presence of nitrogen, oxygen, and sulfur atoms that may influence its interactions with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant cytotoxic effects against various cancer cell lines. One study reported that certain thiourea derivatives exhibited IC50_{50} values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF-7 cell lines, outperforming doxorubicin in some cases . This suggests that compounds with similar structures may also possess notable anticancer properties.

The anticancer mechanisms of these compounds often involve:

  • Inhibition of EGFR : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
  • Induction of Apoptosis : Assessment using annexin V-FITC assays indicates that these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis reveals that these compounds can cause cell cycle arrest at specific phases, contributing to their antiproliferative effects.
  • Mitochondrial Pathway Modulation : Changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins have been observed, indicating a potential mechanism through which these compounds exert their effects .

Comparative Table of Biological Activities

Compound NameIC50_{50} (µM)Cancer Cell LineMechanism of Action
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamideTBDTBDTBD
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38 (HepG2)HepG2EGFR Inhibition, Apoptosis
1.54 (HCT116)HCT116Cell Cycle Arrest
4.52 (MCF7)MCF-7Mitochondrial Pathway Modulation

Case Studies

Several case studies illustrate the effectiveness of benzo[d][1,3]dioxole derivatives in preclinical settings:

  • Study on Thiourea Derivatives : A study synthesized new thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and tested them on multiple cancer cell lines. The results indicated significant cytotoxicity and highlighted the potential for further development as anticancer agents .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies provide insights into how structural modifications can enhance biological activity.

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